Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
CAS No.: 25679-24-7
Cat. No.: VC20743657
Molecular Formula: C49H62N10O13S2
Molecular Weight: 1063.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 25679-24-7 |
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Molecular Formula | C49H62N10O13S2 |
Molecular Weight | 1063.2 g/mol |
IUPAC Name | (3S,6S)-3-amino-6-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-hydrazinyl-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-7-(4-hydroxyphenyl)-4,5-dioxoheptanoic acid |
Standard InChI | InChI=1S/C49H62N10O13S2/c1-73-18-16-34(46(69)56-36(20-28-12-14-30(60)15-13-28)44(67)43(66)32(50)23-41(62)63)54-40(61)26-53-45(68)37(22-29-25-52-33-11-7-6-10-31(29)33)57-47(70)35(17-19-74-2)55-48(71)38(24-42(64)65)58-49(72)39(59-51)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,59-60H,16-24,26,50-51H2,1-2H3,(H,53,68)(H,54,61)(H,55,71)(H,56,69)(H,57,70)(H,58,72)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 |
Standard InChI Key | ZBTPHEHKAHBSMT-YRVFCXMDSA-N |
Isomeric SMILES | CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)[C@H](CC(=O)O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NN |
SMILES | CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N |
Canonical SMILES | CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)C(CC(=O)O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NN |
Molecular Formula and Weight
Structural Representation
The compound can be represented in both 2D and 3D structures, although conformer generation for the 3D structure is complex due to the number of atoms and flexibility involved.
Biological Significance
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 has been identified as a metabolite in humans, rats, and mice. Its biological functions include acting as a peptide hormone that influences various physiological processes such as digestion and satiety by interacting with specific receptors in the gastrointestinal tract.
Synthesis and Characterization
Research indicates that the synthesis of this oligopeptide can be achieved through various methods, including solid-phase peptide synthesis (SPPS). The steps typically involve:
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Resin Loading: The initial amino acid is attached to a solid resin.
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Deprotection and Coupling: The protecting group on the amino acid is removed, followed by coupling the next amino acid using reagents like HBTU.
Functional Studies
Studies have shown that Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 exhibits specific receptor binding characteristics. It acts as an agonist for CCKB receptors but does not exhibit activity at CCKA receptors, indicating its selective biological activity .
Comparative Analysis
The following table summarizes key properties of Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 compared to related compounds:
Property | Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 | CCK-8 (Sulfated) |
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Molecular Weight | 1063.2 g/mol | ~1143 g/mol |
Sequence | DYMGWMDF | DYWGWMDF |
Receptor Activity | CCKB Agonist | CCKA/B Agonist |
Biological Role | Metabolite in humans and rodents | Hormonal peptide |
Applications
Due to its biological activity, Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 has potential applications in:
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Pharmaceutical Research: Investigating its role in gastrointestinal disorders.
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Biochemical Studies: Understanding peptide hormone interactions and mechanisms.
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